Hydroxy-PEG4-CH2COOH
Description
Significance of Poly(ethylene glycol) Linkers in Contemporary Chemical and Biomedical Sciences
PEG linkers are widely used in biological and medical research due to their favorable properties, including water solubility, excellent biocompatibility, and non-immunogenicity biochempeg.com. These characteristics make them invaluable for connecting biomolecules, drugs, and other functional entities chempep.com. PEGylation, the covalent conjugation of a PEG derivative to another molecule, has proven to be a safe and effective method for drug modification, gaining acceptance by regulatory agencies for use in various commercialized products sigmaaldrich.com. PEGylation can protect a drug from enzymatic hydrolysis, improve its pharmacokinetic/pharmacodynamic (PK/PD) profile and stability, and increase water solubility while potentially reducing toxicity sigmaaldrich.com. PEG linkers have become indispensable tools in fields such as drug delivery, bioconjugation, materials science, and chemical biology chempep.com. Their applications span from enhancing the pharmacokinetics of protein therapeutics to enabling precise bioconjugation and creating functional materials chempep.com. PEG linkers are particularly attractive in drug discovery, nanoparticle drug delivery, chemical biology, and biolabeling due to their aqueous solubility and low immunogenicity broadpharm.com. They are widely used in pharmacological and biotechnological R&D, including antibody-drug conjugates (ADCs), nanoparticle drug delivery, biotinylation, and PEGylated protein and small molecule drugs broadpharm.com.
Overview of Hydroxy-PEG4-CH2COOH as a Heterobifunctional Poly(ethylene glycol) Derivative
This compound is a specific example of a monodisperse PEG linker broadpharm.combroadpharm.com. Monodisperse PEGs have an exact number of PEG units with a specific chemical structure and a precise molecular weight, unlike polydisperse PEGs which have an averaged molecular weight broadpharm.combroadpharm.com. This compound is characterized as a 4-unit PEG derivative ambeed.com. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini . In the case of this compound, these functional groups are a hydroxyl (-OH) group and a carboxylic acid (-COOH) group ambeed.com. This distinct combination of functionalities allows for selective conjugation to two different molecules, making it particularly useful in constructing complex molecular architectures .
The chemical structure of this compound consists of a PEG4 chain (four ethylene (B1197577) oxide units) terminated by a hydroxyl group at one end and a methylene (B1212753) carboxylic acid group (-CH2COOH) at the other. Its chemical formula is C10H20O7, and its molecular weight is 252.26 biozol.debio-connect.nlsigmaaldrich.commedchemexpress.comarctomsci.com. The CAS number for this compound is 70678-95-4 biozol.debio-connect.nlsigmaaldrich.commedchemexpress.comarctomsci.com. Its IUPAC name is 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid sigmaaldrich.com.
The presence of the PEG chain imparts water solubility and flexibility to the molecule chempep.com. The terminal hydroxyl and carboxylic acid groups provide reactive handles for covalent conjugation to other molecules bearing complementary functional groups, such as amines, alcohols, or activated esters.
Here is a table summarizing key chemical properties of this compound:
| Property | Value | Source |
| Chemical Name | This compound | bio-connect.nlmedchemexpress.com |
| CAS Number | 70678-95-4 | biozol.debio-connect.nlsigmaaldrich.commedchemexpress.comarctomsci.com |
| Molecular Formula | C10H20O7 | bio-connect.nlmedchemexpress.comarctomsci.com |
| Molecular Weight | 252.26 | biozol.debio-connect.nlsigmaaldrich.commedchemexpress.comarctomsci.com |
| IUPAC Name | 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid | sigmaaldrich.com |
| SMILES String | O=C(O)COCCOCCOCCOCCO | bio-connect.nlmedchemexpress.comarctomsci.com |
| PubChem CID | 11660330 | Based on CAS search |
| Purity | ≥95% or ≥97% (depending on supplier) | sigmaaldrich.combiochempeg.com |
| Physical Form | Solid or semi-solid or liquid | sigmaaldrich.com |
| Solubility | ≥ 100 mg/mL in DMSO | medchemexpress.comarctomsci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGMHPJRDKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431083 | |
| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70678-95-4 | |
| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Functionalization of Hydroxy Peg4 Ch2cooh
General Strategies for the Derivatization of Poly(ethylene glycol)
Poly(ethylene glycol) is commonly synthesized through the ring-opening polymerization of ethylene (B1197577) oxide, typically initiated by molecules containing hydroxyl groups, such as water or methanol (B129727) labinsights.nl. This polymerization process usually results in a mixture of PEG molecules with varying chain lengths, known as polydisperse PEG labinsights.nl. For applications demanding high purity and specific molecular dimensions, such as the synthesis of discrete heterobifunctional linkers, more controlled synthetic approaches are employed.
Monodisperse Oligo(ethylene glycol) Synthesis Approaches
Monodisperse oligo(ethylene glycol)s (OEGs) are PEG chains with a uniform, defined number of repeating units. The synthesis of monodisperse OEGs, particularly shorter ones like the PEG4 segment in Hydroxy-PEG4-CH2COOH, is often achieved through stepwise chemical synthesis rather than polymerization researchgate.netrsc.org. These methods typically involve the controlled coupling of smaller OEG units and frequently require purification techniques, such as chromatography, to isolate the desired oligomer size researchgate.netacs.orgresearchgate.net. However, synthetic routes that avoid chromatographic purification for producing monodisperse OEG mono-p-toluenesulfonates, which serve as versatile intermediates for various heterobifunctional PEGs, have been documented researchgate.netrsc.orgrsc.org.
Iterative Chain Extension Techniques for PEG Homologs
Iterative chain extension is a stepwise synthetic strategy used to build monodisperse PEG homologs by sequentially adding OEG units acs.orgresearchgate.netrsc.org. This technique involves repetitive cycles of coupling a protected OEG building block to a growing PEG chain and then removing the protecting group. Various iterative methods, including unidirectional and bidirectional growth, have been developed acs.orgresearchgate.net. These approaches often rely on the use of protecting groups to control the reaction's selectivity to specific chain ends acs.orgresearchgate.net. While earlier iterative syntheses often included chromatographic purification after each step, more recent developments aim to reduce or eliminate this need rsc.orgacs.org. Iterative synthesis has proven effective in preparing highly monodisperse, heterobifunctional linear PEGs researchgate.netrsc.orgscilit.com.
Targeted Synthesis of this compound and Related Derivatives
The synthesis of heterobifunctional PEGs like this compound requires specific strategies to introduce different functional groups at each terminus of the PEG chain. This often begins with a precursor PEG that has protected or selectively reactive end groups.
Pathways for Introducing Hydroxyl Termini into PEG Chains
The standard ring-opening polymerization of ethylene oxide initiated by water or a diol typically results in PEG terminated with hydroxyl groups at both ends (HO-PEG-OH) labinsights.nl. To synthesize a heterobifunctional PEG with a hydroxyl group at one end and a different functional group at the other, asymmetric synthesis or selective modification of a symmetrical precursor is necessary mdpi.comwikipedia.orgresearchgate.net. One approach involves initiating the polymerization with a molecule containing a protected hydroxyl group, followed by deprotection after chain growth to expose the free hydroxyl group google.comgoogle.com. Another strategy utilizes the asymmetric activation of one hydroxyl group in a symmetrical diol-PEG, allowing for selective reaction at that specific end mdpi.comresearchgate.net. For example, selective monotosylation of linear PEG is a key method to enable heterobifunctionalization mdpi.comresearchgate.net.
Mechanisms for Carboxylic Acid Functional Group Integration onto PEG
Incorporating a carboxylic acid functional group onto a PEG chain can be achieved through several chemical routes, often starting from a PEG precursor with a terminal hydroxyl group. A common strategy involves converting the terminal hydroxyl group into a different functional group that can then be transformed into a carboxylic acid.
Methods for introducing carboxylic acid groups include the direct oxidation of terminal hydroxyl groups. However, the use of strong oxidizing agents like potassium permanganate (B83412) can lead to undesirable cleavage of the PEG chain google.comresearchgate.net. Milder oxidation techniques are available, sometimes involving a two-step process where the alcohol is initially oxidized to an aldehyde, which is subsequently oxidized to the carboxylic acid google.com.
Another method involves reacting a hydroxyl-terminated PEG with a reagent that introduces a protected carboxylic acid functionality, followed by deprotection. For instance, the reaction of PEG with cyclic anhydrides, such as succinic anhydride, can directly introduce a carboxylic acid group through the formation of an ester linkage researchgate.netresearchgate.netresearchgate.net. This reaction yields a product with a free carboxylic acid group and an ester bond within the PEG chain researchgate.netresearchgate.net.
Alternatively, a carboxylic acid group can be integrated by reacting a PEG derivative with a compound already containing a carboxylic acid or a protected carboxylic acid. For example, reacting a PEG halide or tosylate with a deprotonated carboxylic acid (carboxylate salt) can form an ether linkage and introduce the carboxylic acid group biochempeg.comcreativepegworks.com.
A method for preparing high purity polyalkylene oxide carboxylic acids involves the reaction of a polyalkylene oxide with a tertiary alkyl haloacetate in the presence of a base to form an intermediate tertiary alkyl ester, followed by treatment with an acid to yield the carboxylic acid google.comgoogleapis.com.
Conversion of Esters to Carboxylic Acids
A widely used method to obtain a carboxylic acid from an ester is hydrolysis, which can be performed under either acidic or basic conditions echemi.com. Alkaline hydrolysis, using a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as methanol or ethanol, is a common and effective way to convert esters into their corresponding carboxylic acid salts echemi.com. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, liberates the free carboxylic acid echemi.com. For example, the ethyl ester of m-PEG carboxylic acid can be converted to the carboxylic acid by stirring with sodium hydroxide in water followed by acidification google.com.
This compound specifically features a carboxylic acid group connected to the PEG chain via a methylene (B1212753) (-CH2COOH) linkage, often referred to as an acetic acid or carboxymethyl linkage creativepegworks.comnanosoftpolymers.com. This structural feature suggests that the carboxylic acid functionality is introduced through a method that adds a single carbon unit bearing the carboxylic acid group to the PEG terminus. This could involve the reaction of a PEG derivative with a precursor equivalent to protected glycolic acid, followed by deprotection to reveal the carboxylic acid.
Data Table: Common Functional Groups for PEGylation
While specific data tables detailing the synthesis of this compound were not extensively provided in the search results, the general strategies for PEG functionalization involve the use and interconversion of various reactive groups. The table below summarizes some common functional groups found on activated PEG derivatives used in conjugation and modification reactions, relevant to the broader field of PEG chemistry.
| Functional Group (Activated Form) | Reacts With | Linkage Formed |
| N-Hydroxysuccinimide (NHS) ester of carboxylic acid | Amine | Amide |
| Aldehyde | Amine | Secondary amine (via reductive amination) |
| Maleimide (B117702) | Thiol | Thioether |
| Carboxylic Acid (with coupling agent like EDC/DCC) | Amine | Amide |
| Carboxylic Acid (with coupling agent like EDC/DCC) | Hydroxyl | Ester |
| Halide (Chloride, Bromide, Iodide, Tosylate, Mesylate) | Deprotonated Carboxyl (-COO⁻) | Ester |
| Halide (Chloride, Bromide, Iodide, Tosylate, Mesylate) | Thiol | Thioether |
| Hydrazide (activated) | Carboxyl | Hydrazide/Acylhydrazone |
| Azide | Alkyne (Click Chemistry) | Triazole |
| Alkyne | Azide (Click Chemistry) | Triazole |
Reaction with Acrylonitrile (B1666552) and Hydrolysis
Specific detailed synthetic procedures for the preparation of this compound directly utilizing a reaction with acrylonitrile followed by hydrolysis were not extensively detailed in the consulted literature. However, related methods for introducing carboxylic acid functionalities onto PEG chains often involve multi-step sequences that can include reactions with electrophiles followed by hydrolysis to reveal the acid group.
Direct Carboxymethylation Methods
Direct carboxymethylation methods provide routes to introduce the -CH2COOH group onto a molecule. For PEG derivatives, this can involve the oxidation of a terminal hydroxyl group to a carboxylic acid. One approach discussed in the literature for synthesizing carboxymethylated polyethylene (B3416737) glycol (CM-PEG) involves the oxidation of monomethoxy polyethylene glycol (mPEG) using catalytic amounts of TEMPO and hypobromite (B1234621) as a regenerating oxidant in water. nih.govchem960.com This method is described as simple, efficient, and environmentally friendly, proceeding under mild conditions at room temperature and atmospheric pressure. chem960.com Another study mentions the oxidation of hydroxyl end groups of PEG chains to carboxylic acids using the TEMPO radical. nih.gov Potentiometric titration and 1H NMR spectroscopy can be used to characterize the resulting carboxymethylated products and determine the degree of carboxymethylation. biochempeg.com
Advanced Chemical Modification of this compound for Conjugation
This compound, with its orthogonal hydroxyl and carboxylic acid functional groups, is amenable to various chemical modifications for conjugation to other molecules. The terminal carboxylic acid is a primary site for forming stable linkages, particularly amide bonds, with amine-containing molecules.
Esterification and Etherification Protocols
The hydroxyl group of this compound can undergo esterification and etherification reactions. Esterification typically involves the reaction of the hydroxyl group with a carboxylic acid or an activated carboxylic acid derivative in the presence of coupling agents or catalysts. mdpi.comsci-hub.se Etherification, on the other hand, involves forming an ether linkage between the hydroxyl group and another molecule, often through nucleophilic substitution reactions with alkyl halides or sulfonates. google.comgoogle.com These reactions are fundamental for incorporating the PEG linker into larger molecular structures. For instance, the terminal carboxylic acid of related PEG derivatives can react with primary amines to form stable amide bonds using coupling reagents like EDC, DCC, or HATU. axispharm.combroadpharm.combiochempeg.com While the search results specifically mention esterification in the context of incorporating cholesterol into hydroxy-pendant groups of polymers mdpi.com and in the synthesis of ester compounds google.com, and ether formation in the context of synthesizing cholesterol derivatives mdpi.com, the principles apply to the functionalization of the hydroxyl group of this compound.
Implementation of Click Chemistry Methodologies for Conjugation
Click chemistry methodologies are highly efficient and selective reactions widely used for bioconjugation under mild conditions. biochempeg.com this compound can be modified to incorporate functional groups compatible with click chemistry, such as azides, alkynes, or cyclooctynes. Once functionalized, these PEG derivatives can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules bearing complementary functional groups. biochempeg.com Although the direct application of click chemistry to this compound is not explicitly detailed in the provided snippets, the compound serves as a versatile linker that can be used in the synthesis of molecules that are subsequently conjugated via click chemistry. For example, azide-PEG linkers are described as click chemistry reagents that undergo cycloaddition reactions with alkynes or cyclooctynes. medchemexpress.com The carboxylic acid group of this compound can be converted into an activated ester (e.g., NHS ester) which can then react with amine-containing molecules, effectively serving as a step towards incorporating the PEG linker into a system amenable to further conjugation, potentially via click chemistry handles introduced elsewhere in the construct. axispharm.com
Thiol-ene Coupling and Other Addition Reactions
Thiol-ene coupling is a prominent example of an addition reaction used for functionalizing molecules, particularly in the context of hydrogel formation and bioconjugation. nih.govacs.org This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene). nih.gov While this compound itself does not inherently contain a thiol or an alkene group, it can be chemically modified to introduce these functionalities, allowing participation in thiol-ene reactions. For instance, hydroxyl-terminated PEGs can be converted to thiol-terminated PEGs. mdpi.com Thiol-ene reactions are advantageous due to their efficiency, functional group tolerance, and ability to proceed under mild conditions, including photochemical initiation. nih.govacs.org Other addition reactions relevant to PEG functionalization and bioconjugation include Michael-type additions, where a nucleophile (like a thiol or amine) adds to an electron-deficient double bond (e.g., maleimide or acrylate). nih.govacs.org The carboxylic acid group of this compound can be utilized to attach the PEG linker to molecules containing amine or hydroxyl groups via amide or ester formation, respectively, thereby enabling the introduction of the PEG structure into systems that may subsequently undergo addition reactions like thiol-ene or Michael additions through other reactive handles present in the construct. axispharm.com
Advanced Analytical Characterization of Hydroxy Peg4 Ch2cooh and Its Conjugates
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the initial confirmation of the molecular structure and the identification of key functional groups within the Hydroxy-PEG4-CH2COOH molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. emerypharma.com It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity and purity of the compound. emerypharma.comhyphadiscovery.com Both ¹H and ¹³C NMR are employed to ensure the correct number and connectivity of atoms.
¹H NMR analysis provides information on the chemical environment of the hydrogen atoms (protons) within the molecule. The integration of the peak areas corresponds to the number of protons, while the chemical shift and coupling patterns confirm their position and proximity to other protons. emerypharma.com For this compound, specific signals are expected for the methylene (B1212753) groups adjacent to the hydroxyl and carboxyl functionalities, as well as for the repeating ethylene (B1197577) glycol units.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of the PEG linker and identifying the carbonyl carbon of the carboxylic acid group. emerypharma.com
The combination of these NMR techniques allows for a comprehensive structural verification and can also be used quantitatively to assess the purity of the material against a known reference standard. hyphadiscovery.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| HO-C H₂- | Methylene | ~3.64 | ~61.0 |
| -O-C H₂C H₂-O- | Methylene (PEG chain) | ~3.60 | ~70.0 - 72.5 |
| -O-C H₂-COOH | Methylene | ~4.05 | ~68.0 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. taylorandfrancis.comnih.govnsf.gov For this compound, the FTIR spectrum provides direct evidence for the presence of the key hydroxyl (-OH), ether (C-O-C), and carboxylic acid (-COOH) functionalities. thermofisher.com
The interpretation of the spectrum focuses on identifying vibrations in specific regions that correspond to these groups. taylorandfrancis.com A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.orgmasterorganicchemistry.com The O-H stretch of the terminal alcohol group also appears in this region, typically around 3300 cm⁻¹. masterorganicchemistry.com A strong, sharp absorption peak between 1760 and 1690 cm⁻¹ confirms the presence of the carbonyl (C=O) group of the carboxylic acid. libretexts.org Additionally, a prominent band in the 1320-1210 cm⁻¹ region is indicative of the C-O stretching of the carboxylic acid, while the strong absorptions corresponding to the C-O-C ether linkages of the PEG backbone are also readily identifiable. libretexts.org
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol/Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |
| Alkane | C-H bend | 1470 - 1450 | Variable |
Chromatographic and Electrophoretic Separation Methods
Chromatographic and electrophoretic methods are essential for assessing the purity, molecular weight distribution, and other properties of this compound and, more significantly, its macromolecular conjugates.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. mtoz-biolabs.comagilent.com While this compound is a discrete, monodisperse compound, GPC is a vital tool for characterizing the polydispersity of PEG raw materials and for analyzing the molecular weight distribution of high molecular weight PEGylated conjugates. lcms.czjenkemusa.com
In GPC, a solution of the polymer is passed through a column packed with porous gel beads. mtoz-biolabs.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. mtoz-biolabs.com By calibrating the column with a series of well-defined polymer standards, the molecular weight distribution of an unknown sample can be determined. youtube.comnih.gov Key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. mtoz-biolabs.comjenkemusa.com
Table 3: Typical GPC Data for PEG Standards
| Parameter | Description | Typical Value for Standards |
|---|---|---|
| Mw | Weight-Average Molecular Weight | Varies (e.g., 2 kDa, 5 kDa, 10 kDa) |
| Mn | Number-Average Molecular Weight | Varies (e.g., 2 kDa, 5 kDa, 10 kDa) |
| PDI (Mw/Mn) | Polydispersity Index | ≤ 1.05 jenkemusa.com |
| Elution Volume | Volume of mobile phase required for elution | Inversely proportional to molecular weight |
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification
Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that offers significant advantages in speed and efficiency over traditional HPLC. It is a powerful tool for the analysis and quantification of PEG linkers and their conjugates.
Due to the lack of a strong UV chromophore in the PEG backbone, conventional UV detection can be challenging for quantifying this compound. thermofisher.comchromatographyonline.com Therefore, UHPLC systems are often coupled with more universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS). These detectors respond to non-volatile analytes, making them well-suited for the quantitative analysis of PEG compounds. thermofisher.comchromatographyonline.com
UHPLC methods, particularly reversed-phase UHPLC, can be developed to separate the final PEGylated conjugate from unreacted protein, excess PEG linker, and other reaction-related impurities. nih.gov This allows for accurate quantification of product purity and can be used to monitor the consistency of the conjugation process. nih.gov
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the verification of the molecular weight and structural integrity of this compound and its conjugates. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly utilized.
In positive-ion mode, this compound typically forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, a characteristic feature of polyethylene (B3416737) glycols which can chelate metal ions. researchgate.net Protonated molecules ([M+H]⁺) can also be observed. High-resolution mass spectrometry provides the accurate mass of the parent ion, confirming its elemental composition.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecular structure. The fragmentation of PEG chains typically occurs via cleavage of the C-O and C-C bonds of the ethylene glycol backbone, resulting in a characteristic series of fragment ions separated by 44.05 Da, corresponding to the mass of the ethylene glycol monomer unit. researchgate.net For short-chain carboxylic acids, prominent fragmentation includes the loss of the hydroxyl group (-17 Da) and the carboxylic acid group (-45 Da). The fragmentation pattern of this compound would therefore be expected to exhibit a combination of these characteristic losses.
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | 253.13 | Protonated molecule |
| [M+Na]⁺ | 275.11 | Sodium adduct |
| [M-OH]⁺ | 235.12 | Loss of hydroxyl group |
| [M-COOH]⁺ | 207.13 | Loss of carboxylic acid group |
| Fragment series | Varies | Ions separated by 44.05 Da |
This table presents expected m/z values for this compound (exact mass: 252.1209) and its primary fragments in high-resolution mass spectrometry.
Thermal and Morphological Analysis
A typical TGA thermogram for a short-chain PEG-carboxylic acid would show a single-step degradation process. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters obtained from TGA that define the thermal stability of the compound.
| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| PEG-0-COOH | ~200 | ~250 |
| PEG-1-COOH | ~220 | ~280 |
| PEG-2-COOH | ~240 | ~300 |
This table provides representative TGA data for short-chain PEG-carboxylic acids, illustrating the trend of increasing thermal stability with chain length. researchgate.net
Scanning electron microscopy is a powerful technique for visualizing the surface topography of materials modified with this compound. When a substrate is grafted with this PEG linker, SEM can reveal changes in the surface morphology, such as the formation of a uniform polymer coating. researchgate.netresearchgate.net The resolution of SEM allows for the observation of micro- and nano-scale features, providing qualitative information about the success and homogeneity of the surface modification. For example, SEM images can distinguish between a smooth, fully covered surface and a surface with aggregated or unevenly distributed PEG chains.
Transmission electron microscopy is crucial for the characterization of nanoparticles that have been functionalized with this compound. TEM provides high-resolution images that can visualize the core nanoparticle and, in some cases, the surrounding PEG layer. researchgate.net This allows for the determination of the size, shape, and dispersion of the nanoconjugates. The presence of the PEG layer can sometimes be inferred from a change in the particle's contrast at the periphery or an increase in the hydrodynamic size compared to the uncoated nanoparticles.
Surface-Specific Characterization Techniques for PEGylated Substrates
The properties of surfaces modified with this compound are critical for their performance. A variety of surface-sensitive techniques are used to characterize these properties.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to confirm the presence of the PEG linker on the surface. The ATR-FTIR spectrum will show characteristic vibrational bands for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) and the C=O stretch of the carboxylic acid group (around 1730 cm⁻¹).
Raman Spectroscopy also provides vibrational information about the chemical composition of the surface. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for analyzing PEGylated surfaces, as it can enhance the signal from the surface-adsorbed molecules. researchgate.netillinois.edunih.govacs.org Raman spectra of PEG show characteristic bands for C-H stretching and bending modes, as well as skeletal vibrations of the polymer backbone. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface. For a surface modified with this compound, XPS can be used to determine the atomic concentrations of carbon and oxygen. High-resolution C 1s spectra can be deconvoluted to identify the different chemical states of carbon, such as C-C/C-H, C-O, and O-C=O, confirming the presence and chemical integrity of the PEG linker.
Contact Angle Measurement is a simple yet effective method to assess the wettability of a surface modified with this compound. The hydrophilic nature of the PEG chain leads to a decrease in the water contact angle compared to a more hydrophobic unmodified surface. This provides a good indication of the successful grafting of the hydrophilic PEG linker.
| Technique | Information Obtained |
| ATR-FTIR | Presence of characteristic functional groups (C-O-C, C=O) |
| Raman Spectroscopy | Vibrational fingerprint of the PEG chain |
| XPS | Elemental composition and chemical states at the surface |
| Contact Angle | Surface wettability and hydrophilicity |
This table summarizes the key information obtained from various surface-specific characterization techniques for substrates PEGylated with this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique utilized to determine the elemental composition and chemical bonding states of the top 1 to 10 nanometers of a material's surface. phi.comcarleton.edu This technique is particularly valuable for characterizing thin films and surface modifications, such as the immobilization of this compound on a substrate or its conjugation to other molecules. azooptics.comacs.org By irradiating a sample with mono-energetic X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a quantitative analysis of the elements present and detailed information about their chemical environment. phi.comspectroscopyeurope.com
Elemental Composition
An XPS survey scan of a surface modified with this compound would reveal the presence of carbon (C) and oxygen (O) as the primary constituents of the molecule. The relative atomic concentrations of these elements can be determined from the areas of their respective photoelectron peaks. For instance, when a silicon surface is modified with a PEG film, an increase in the carbon and oxygen signals is observed, coupled with a decrease in the silicon signal from the underlying substrate, confirming the presence of the organic layer. acs.org
The theoretical elemental composition of this compound (C11H22O7) can be compared with the experimental data obtained from XPS to assess the purity and integrity of the PEG layer.
Table 1: Expected Elemental Composition from XPS Survey Scan of a this compound Modified Surface
| Element | Atomic Symbol | Expected Presence | Primary Photoelectron Peak |
| Carbon | C | Yes | C 1s |
| Oxygen | O | Yes | O 1s |
| Substrate | Varies | Yes (attenuated) | Varies (e.g., Si 2p, Au 4f) |
This is an interactive table. Click on the headers to sort the data.
Chemical State Analysis
High-resolution XPS scans of the C 1s and O 1s regions provide detailed information about the chemical states of these elements within the this compound molecule. Deconvolution of these high-resolution spectra allows for the identification and quantification of the different functional groups.
For this compound, the C 1s spectrum is expected to be composed of three main peaks corresponding to the different chemical environments of the carbon atoms:
C-C/C-H: Carbon atoms in the alkyl chain.
C-O: Carbon atoms in the polyethylene glycol (PEG) backbone and the carbon adjacent to the terminal hydroxyl group. This is a characteristic peak for PEG chains. acs.orgresearchgate.net
O=C-O: The carboxyl carbon of the carboxylic acid group.
The O 1s spectrum would also show distinct components:
C-O: Oxygen atoms in the PEG ether linkages and the hydroxyl group.
O=C: The carbonyl oxygen in the carboxylic acid group.
The binding energies for these functional groups are well-established. Small shifts in these binding energies can provide insights into the interactions of the molecule with the surface or with conjugated biomolecules. carleton.edu For example, the interaction of the carboxylic acid group with a metal oxide surface can lead to the formation of a carboxylate (COO-), which can be distinguished from the protonated carboxylic acid (COOH) in the C 1s and O 1s spectra. nih.gov
Table 2: Representative Binding Energies for Chemical States in this compound
| Region | Chemical State | Representative Binding Energy (eV) |
| C 1s | C-C/C-H | ~285.0 |
| C 1s | C-O (ether and alcohol) | ~286.5 |
| C 1s | O=C-O (carboxylic acid) | ~289.0 |
| O 1s | C-O (ether and alcohol) | ~532.8 |
| O 1s | O=C (carboxylic acid) | ~531.5 |
This is an interactive table. The binding energy values are approximate and can vary slightly based on the instrument calibration and the chemical environment.
In the context of conjugates, XPS can confirm the successful attachment of this compound to a biomolecule by detecting the characteristic C-O peak of the PEG spacer and any changes in the chemical states of the atoms at the conjugation site.
Research Applications of Hydroxy Peg4 Ch2cooh in Biomedical and Materials Science
Application as a Linker in Targeted Degradation and Conjugate Systems
Hydroxy-PEG4-CH2COOH and related PEG4 linkers are frequently employed in the construction of complex molecules designed for targeted delivery or degradation. The PEG chain provides flexibility and increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. The terminal functional groups allow for selective coupling to various molecules, such as small molecule ligands, antibodies, or therapeutic payloads.
PROTAC (Proteolysis-Targeting Chimeras) Linker Design and Functionalization
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PEG-based linkers, including those incorporating a PEG4 unit, are commonly used in PROTAC design. This compound can serve as a building block for such linkers, allowing for functionalization at either the hydroxyl or carboxylic acid terminus to attach the target protein ligand and the E3 ligase ligand. The PEG4 unit contributes to the linker's length, flexibility, and solubility, all of which can influence the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase, and thus the efficiency of protein degradation. medchemexpress.comjenkemusa.com For instance, this compound is described as a PEG-based PROTAC linker. medchemexpress.com Other PEG4-based linkers with different terminal functionalities, such as those with amine or tosyl groups, are also utilized in PROTAC synthesis to enable conjugation to various ligands. broadpharm.combroadpharm.comtocris.commedchemexpress.com The choice of linker length and composition, including the presence of PEG units, is a critical aspect of PROTAC rational design.
Antibody-Drug Conjugate (ADC) Linker Engineering
Antibody-Drug Conjugates (ADCs) are a class of therapeutics that combine the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. The drug payload is attached to the antibody via a chemical linker. PEG linkers, including those with a PEG4 unit, are valuable components in ADC linker design. They can enhance the solubility and stability of hydrophobic drug payloads, reduce aggregation of the ADC, and improve pharmacokinetic properties by increasing the hydrodynamic radius and reducing renal clearance. biochempeg.comissuu.com this compound can be incorporated into ADC linkers, utilizing its functional groups to conjugate to both the antibody and the drug payload. medchemexpress.comdcchemicals.comdcchemicals.com For example, Hydroxy-PEG4-acid is described as a non-cleavable 4 unit PEG ADC linker used in the synthesis of ADCs. medchemexpress.comdcchemicals.comdcchemicals.com PEG4-aminooxy-MMAF is another example of a drug-linker conjugate for ADCs utilizing a non-cleavable PEG4 linker. medchemexpress.com Research has explored branched linkers incorporating PEG4 fragments to achieve higher drug-to-antibody ratios (DARs) and improve ADC properties. nih.gov
Bioconjugation Strategies Utilizing this compound and its Derivatives
Bioconjugation refers to the covalent attachment of one molecule to another, typically a biomolecule such as a protein, peptide, or nucleic acid, to synthetic molecules or surfaces. This compound, with its reactive hydroxyl and carboxylic acid groups and hydrophilic PEG chain, is a useful tool in various bioconjugation strategies aimed at modifying the properties of biomolecules. biochempeg.com
Protein and Peptide PEGylation for Enhanced Biopharmaceutical Properties
PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a widely used strategy to improve their biopharmaceutical properties. issuu.com PEGylation can increase solubility, reduce immunogenicity, prolong circulation half-life by reducing renal clearance, and enhance stability. biochempeg.comissuu.comgenscript.com this compound and its derivatives can be used as PEGylation reagents. The carboxylic acid group can be activated to react with amine groups on proteins or peptides, forming stable amide bonds. Alternatively, the hydroxyl group can be functionalized to react with other nucleophilic or electrophilic sites on biomolecules. While the provided information specifically mentions PEGylation of proteins and peptides in general and the benefits of PEGylation issuu.comgenscript.comresearchgate.net, and lists Hydroxy-PEG4-t-butyl ester (a protected form of this compound) as applicable in polypeptide synthesis support and PEG-modified functional coatings biochempeg.com, direct detailed research findings on the specific use of this compound for protein or peptide PEGylation in the search results are limited. However, the general principles of using heterobifunctional PEG linkers with carboxylic acid and hydroxyl groups for conjugation to biomolecules apply. biochempeg.combiochempeg.combroadpharm.com
Conjugation to Nucleic Acids and Oligonucleotides
PEGylation is also applied to nucleic acids and oligonucleotides to improve their properties, such as stability, cellular uptake, and pharmacokinetics. broadpharm.comscribd.com this compound or its derivatives can be used to functionalize oligonucleotides for conjugation purposes. For instance, PEG linkers are used in nucleic acid delivery systems. Alkyne-PEG4-phosphoramidite, a related PEG4 derivative, is used for synthesizing functionalized oligonucleotides via click chemistry, which can then be conjugated to various molecules. lumiprobe.com Antibody-Oligonucleotide Conjugates (AOCs), which utilize linkers to combine antibodies with oligonucleotides, also incorporate PEG chains in their linkers to enhance solubility, circulation half-life, and tissue delivery of the oligonucleotide payload. broadpharm.combroadpharm.com While direct examples of this compound specifically being conjugated to nucleic acids or oligonucleotides were not prominently found in the search results, the use of PEG4 linkers with various functionalities for oligonucleotide modification and conjugation is a established strategy in the field of nucleic acid therapeutics and diagnostics. broadpharm.comscribd.comlumiprobe.combroadpharm.com
Functionalization of Ligands and Receptors for Targeted Interactions
PEGylation, the process of conjugating PEG chains to molecules or surfaces, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and delivery systems. In the context of targeted interactions, PEGylation of ligands and receptors can enhance their solubility, reduce aggregation, prolong circulation time, and minimize non-specific binding, thereby improving targeting efficiency. PEG linkers, such as this compound, with their defined length and reactive end groups, are particularly useful for creating well-defined conjugates.
The carboxylic acid group of this compound can be reacted with primary amines on proteins, peptides, or other amine-containing ligands and receptors through amide bond formation, often using coupling agents like EDC or DCC broadpharm.com. The hydroxyl group can also be functionalized further to attach other molecules or to serve as a branching point. This allows for the precise attachment of targeting moieties, such as antibodies, peptides, or small molecules, to drug carriers or surfaces designed to interact specifically with biological targets, such as receptors overexpressed on cancer cells mdpi.comkoreascience.kr.
PEG linkers have been incorporated into antibody conjugates and PROTACs (proteolysis targeting chimeras), which are designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation koreascience.krbiochempeg.combroadpharm.commedchemexpress.com. PROTACs typically consist of two ligands, one for an E3 ligase and one for the target protein, connected by a linker medchemexpress.com. The PEG-based linker contributes to the solubility and pharmacokinetic properties of the PROTAC molecule. This compound, with its reactive ends and flexible PEG chain, is suitable for synthesizing such linkers medchemexpress.comambeed.com.
Role in Advanced Drug Delivery Systems Research
The application of this compound extends significantly into the research and development of advanced drug delivery systems. Its ability to be conjugated to various materials and its hydrophilic nature contribute to the stability and performance of these systems in biological environments mdpi.comnih.govtstu.rursc.org.
Polymeric Nanoparticles and Micelles for Controlled Release
Polymeric nanoparticles and micelles are widely explored for controlled drug delivery, particularly for poorly soluble drugs tstu.rursc.org. PEGylation of these nanocarriers is a common approach to improve their stability in biological fluids, prevent aggregation, and prolong their circulation time by reducing recognition by the mononuclear phagocyte system mdpi.comnih.govtstu.rursc.org.
This compound can be incorporated into the polymeric structure or conjugated to the surface of pre-formed nanoparticles and micelles. The carboxylic acid group can be used to react with amine-terminated polymers or drugs, while the hydroxyl group offers another point for modification or conjugation. This functionalization can enhance the encapsulation efficiency of hydrophobic drugs within the core of micelles or nanoparticles and influence their release profiles rsc.org. The PEG corona formed on the surface creates a steric barrier that reduces non-specific interactions and protein adsorption, contributing to a "stealth effect" mdpi.comnih.govrsc.org.
Hydrogel Systems for Biomedical Applications
Hydrogels, as cross-linked networks of hydrophilic polymers, are valuable materials in biomedical applications, including drug delivery and tissue engineering, due to their tunable properties and resemblance to the extracellular matrix molecularcloud.orgresearchgate.netmdpi.comnih.gov. PEG-based hydrogels are particularly attractive due to the biocompatibility and low protein adsorption of PEG mdpi.com.
This compound can serve as a building block or a cross-linker in the formation of PEG-based hydrogels. Its functional groups allow for participation in various cross-linking reactions, contributing to the formation of a stable hydrogel network.
Hydrogels are formed through the cross-linking of polymer chains, which can be achieved through physical or chemical methods mdpi.com. Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in more stable networks mdpi.com. This compound, with its carboxylic acid and hydroxyl groups, can participate in chemical cross-linking reactions.
The carboxylic acid group can react with amine or hydroxyl groups on other polymer chains or cross-linkers through ester or amide linkages nih.gov. For example, it can be activated to react with amine-terminated PEGs or other polymers. The hydroxyl group can also be functionalized to participate in reactions such as Michael addition or photo-polymerization, depending on the introduced functional group. The choice of cross-linking mechanism influences the resulting hydrogel's structure, mechanical properties, and degradation profile researchgate.netnih.gov. Methods involving the reaction of activated esters (like NHS esters derived from carboxylic acids) with amine groups are common for forming biocompatible hydrogels under physiological conditions google.com.
PEG hydrogels are promising materials for tissue engineering scaffolds because their mechanical properties and biochemical cues can be engineered to mimic the native tissue environment and support cell growth, differentiation, and tissue regeneration molecularcloud.orgresearchgate.netmdpi.comnih.govgoogle.com.
This compound can be incorporated into hydrogel scaffolds to introduce specific functionalities. The carboxylic acid group can be used to conjugate cell adhesion ligands or growth factors to the hydrogel matrix, promoting cell attachment and proliferation molecularcloud.org. The degradation rate of the hydrogel can also be controlled by incorporating cleavable linkages, which can be designed using PEG derivatives molecularcloud.orgnih.gov. By tuning the cross-linking density and incorporating bioactive molecules via functional groups like those on this compound, researchers can create scaffolds that provide a conducive environment for tissue development molecularcloud.org.
Functionalization of Liposomal and Lipid Nanoparticle Carriers
Liposomes and lipid nanoparticles (LNPs) are well-established drug delivery systems, particularly for encapsulating both hydrophilic and hydrophobic drugs, as well as nucleic acids like mRNA rsc.orgbiochempeg.comnih.govmpg.de. PEGylation of liposomes and LNPs is widely employed to enhance their colloidal stability, reduce opsonization (binding of immune proteins), and prolong their circulation time in the bloodstream, often referred to as creating "stealth" liposomes or LNPs nih.govbiochempeg.commpg.dediva-portal.orgresearchgate.netnih.govacs.orgacs.org.
PEGylated lipids, where a PEG chain is conjugated to a lipid anchor, are commonly incorporated into the lipid bilayer of liposomes or the lipid matrix of LNPs biochempeg.comresearchgate.netnih.gov. While this compound itself is not a lipid, its carboxylic acid group can be conjugated to lipids containing amine or hydroxyl groups, creating novel PEGylated lipids. Alternatively, it can be conjugated to the surface of pre-formed liposomes or LNPs that have been functionalized with reactive groups.
Integration in Nanotechnology and Nanomaterial Functionalization
This compound and similar PEG-based molecules play a significant role in the functionalization and surface modification of various nanomaterials. This functionalization is crucial for improving their dispersibility, biocompatibility, and enabling their integration into biological systems and advanced materials.
Gold Nanoparticle Functionalization for Surface Charge Modulation and Biological Response
Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their synthesis amenability, low toxicity, and ease of detection dovepress.com. Functionalization of AuNPs with various molecules, including PEGs and ligands with carboxylic acid groups, is crucial for controlling their surface charge, enhancing their stability in biological media, and enabling targeted delivery dovepress.comnih.govibs.re.kr.
A study investigating short-chain PEG mixed-monolayer protected gold clusters compared the in vivo effects of PEG4 with either a carboxylic acid terminus (PEG4-acid) or a hydroxyl terminus (PEG4-OH) nih.gov. The results suggested that the in vivo response might correlate with charged termini on short-chain ligands at high percent exchange nih.gov. Carboxylic acid-derivatized AuNPs with diameters less than 10 nm have been modified with polyelectrolytes through electrostatic self-assembly acs.org. The carboxylic acid group of this compound provides a reactive handle for conjugation with biomolecules via carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling), enabling the attachment of ligands, antibodies, or other targeting molecules to the gold nanoparticle surface nih.govehu.es.
Quantum Dot and Inorganic Nanoparticle Encapsulation and Surface Engineering
Quantum dots (QDs) and other inorganic nanoparticles are utilized in bioimaging and sensing applications, but often require surface modification to be stable and functional in aqueous and biological environments fsu.edusigmaaldrich.comfrontiersin.org. Encapsulation within amphiphilic molecules or surface ligand exchange with hydrophilic molecules are common strategies fsu.edunih.gov.
PEG-based ligands are effective for promoting the dispersion of colloidal semiconductor nanocrystals (QDs) and gold nanoparticles in aqueous solutions fsu.edu. The presence of a PEG segment in the ligand can provide water solubility without the need for charged groups like carboxylic acids, although carboxylic acid-terminated ligands are also used for stabilizing nanoparticles through electrostatic repulsion researchgate.netfsu.edu. Dihydrolipoic acid (DHLA) capped tetra(ethylene glycol) (TEG) chains have been used to convert hydrophobic QDs to amphiphilic QDs through ligand exchange nih.gov. Carboxylic acid-terminated QDs can be conjugated to amine-terminated biomolecules using EDC chemistry nih.gov.
This compound, with its PEG chain and carboxylic acid group, aligns with the types of molecules used for surface engineering of quantum dots and inorganic nanoparticles to enhance their water solubility, stability, and provide functional handles for bioconjugation researchgate.netfsu.edusigmaaldrich.comnih.gov.
Contributions to Polymer Chemistry and Functional Coatings
This compound is also valuable in polymer chemistry, particularly in the synthesis of graft polymers and the creation of functional coatings.
Synthesis of Graft Polymer Compounds
Graft copolymers, which consist of a main chain polymer with side chains of a different polymer, have unique properties and applications nih.gov. The synthesis of graft copolymers can be achieved through various strategies, including "grafting-onto," "grafting-through," and "grafting-from" nih.gov. Macromolecules with initiating groups can be used to initiate the polymerization of monomers, forming the graft chains nih.gov.
Compounds like this compound, possessing reactive functional groups at both ends of a PEG chain, can serve as linkers or building blocks in the synthesis of graft polymers. The hydroxyl and carboxylic acid termini can be independently functionalized to react with different polymer backbones or monomers, enabling the grafting of PEG chains onto various polymer structures or the incorporation of the PEG4 segment within a larger graft copolymer architecture. While specific examples of this compound in graft polymer synthesis were not detailed in the search results, the compound is listed as being applicable in the study of graft polymer compounds biochempeg.com. Research on graft copolymers often involves the use of monomers or polymers with hydroxyl or carboxylic acid functionalities for grafting reactions nih.govgoogle.com.
Poly(ethylene glycol)-Modified Functional Coatings for Biomaterials
Poly(ethylene glycol) (PEG) and its derivatives are widely used to create functional coatings on biomaterials due to their excellent biocompatibility and ability to reduce non-specific protein adsorption and cell adhesion researchgate.netresearchgate.net. Covalent grafting of PEG to surfaces is preferred for creating stable coatings for long-term applications researchgate.net. These PEG coatings form a hydration layer that resists the adhesion of proteins and cells researchgate.net.
PEG-based hydrogels, formed via chain- or step-growth polymerizations of PEG macromers, can be used as functional coatings nih.govnih.gov. The incorporation of functional groups, such as those provided by this compound, allows for further modification of these coatings, enabling the attachment of biomolecules to create bioactive surfaces nih.gov. For example, methacryl-PEG-based coatings have been studied for their cytocompatibility and ability to functionalize cell-laden biomaterials with biologically active molecules nih.gov. Carboxylic acid-containing polymer coatings have been developed for biomedical applications, with efforts focused on enhancing their water stability researchgate.net. This compound, with its PEG backbone and carboxylic acid handle, is a suitable molecule for synthesizing PEG-modified polymers or for directly incorporating into coating formulations to impart desired surface properties on biomaterials biochempeg.com.
Engineering of Hydrophilic and Non-Fouling Surfaces for Biomedical Devices
The surface properties of materials used in biomedical devices are critical determinants of their interaction with biological environments. Upon implantation or contact with biological fluids, proteins rapidly adsorb onto material surfaces, a phenomenon known as biofouling. This protein adsorption can trigger a cascade of undesirable events, including inflammation, blood clotting, and foreign body reactions, ultimately leading to device failure nih.govnih.gov. Engineering surfaces that resist protein adsorption and cell adhesion, termed non-fouling surfaces, is therefore a significant area of research in biomaterials science.
Poly(ethylene glycol) (PEG) and its derivatives are widely recognized for their ability to create hydrophilic and non-fouling surfaces nih.govnih.govnih.govereztech.comnih.govnih.govfishersci.cafishersci.se. The non-fouling characteristic of PEGylated surfaces is primarily attributed to two mechanisms: steric repulsion and the formation of a highly ordered hydration layer fishersci.ca. The flexible PEG chains extending from the surface create a physical barrier that prevents proteins and cells from approaching and adsorbing onto the material. Simultaneously, the strong affinity of PEG for water molecules leads to the formation of a dense layer of bound water around the PEG chains, which further repels hydrophobic proteins and reduces non-specific interactions fishersci.ca.
This compound is a PEG derivative featuring a tetraethylene glycol (PEG4) spacer, a hydroxyl group, and a terminal carboxylic acid functional group. The PEG4 unit provides the hydrophilic character essential for resisting protein adsorption. The terminal carboxylic acid group serves as a versatile handle for covalent immobilization onto various material surfaces commonly used in biomedical devices, such as polymers (e.g., polystyrene, thermoplastic polyurethane), metal oxides (e.g., niobium pentoxide), and noble metals (e.g., gold nanoparticles) nih.govnih.govnih.govereztech.comfishersci.cafishersci.sescitoys.comnih.govfishersci.fifishersci.nl. Covalent attachment ensures the stability and longevity of the non-fouling coating in physiological environments.
The effectiveness of PEGylated surfaces in reducing protein adsorption is influenced by factors such as the density and molecular weight of the grafted PEG chains nih.govnih.govereztech.com. Studies investigating the adsorption of various proteins, including myoglobin, albumin, and fibrinogen, on PEGylated surfaces have demonstrated that higher PEG chain surface density generally leads to lower protein adsorption nih.govnih.gov. For instance, research on poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) coated surfaces showed that increasing the PEG grafting ratio resulted in decreased protein adsorption nih.govnih.gov.
The short PEG4 chain length in this compound can also play a role in surface passivation. Some studies suggest that shorter chain PEG molecules can be effective at reducing protein binding ereztech.com. The carboxylic acid end group allows for site-specific conjugation, enabling controlled surface functionalization and potentially influencing the orientation and conformation of the grafted PEG chains, which can impact their non-fouling performance.
The application of this compound in surface engineering is relevant for a wide range of biomedical devices where minimizing biofouling is crucial. These include, but are not limited to, vascular implants like stents and artificial heart valves, catheters, biosensors, and components of drug delivery systems nih.govnih.govfishersci.cafishersci.finih.gov. By creating a hydrophilic and protein-resistant layer, surface modification with this compound can enhance the biocompatibility and performance of these devices, potentially reducing the risk of complications associated with biofouling.
Detailed research findings on PEGylated surfaces highlight the significant reduction in protein adsorption compared to unmodified surfaces. For example, studies using X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have quantified the amount of protein adsorbed on bare versus PEGylated surfaces, showing substantially lower protein levels on the modified surfaces nih.govnih.gov.
The following table illustrates representative data on the reduction of protein adsorption achieved through PEGylation on different surfaces, providing context for the expected performance of surfaces modified with PEG derivatives like this compound.
| Surface Type (Unmodified) | Modifying Agent/Strategy | Protein Studied | Observed Protein Adsorption Reduction | Reference |
| Niobium pentoxide-coated Silicon Wafer | PLL-g-PEG | Myoglobin, Albumin, Fibrinogen | Adsorption lowest at highest PEG density | nih.govnih.gov |
| Polystyrene | Linear or Branched PEGs | Fibrinogen | Significantly reduced | nih.gov |
| Gold Nanoparticles | PEGylation | Peptides and Proteins | Reduced protein corona formation ereztech.com, reduced binding ereztech.com | ereztech.com |
Note: The data presented in this table are derived from studies using various PEGylation strategies and serve as general examples of the effectiveness of PEG-based surface modification in reducing protein adsorption.
Biological Interactions and in Vitro/in Vivo Research Considerations
Cellular Uptake Mechanisms of Hydroxy-PEG4-CH2COOH Conjugates and PEGylated Nanoparticles
The cellular uptake of PEGylated nanoparticles, which could potentially incorporate a PEG linker like this compound, is a complex process influenced by various factors including nanoparticle size, shape, surface charge, and surface chemistry (specifically the presence of PEG) nih.govresearchgate.netnih.govbeilstein-journals.org. PEGylation is often employed to reduce the uptake of nanoparticles by the mononuclear phagocyte system (MPS) and decrease opsonization by serum proteins, thereby prolonging circulation time nih.govnih.govacs.org.
Studies on PEGylated nanoparticles have revealed diverse cellular uptake mechanisms. For instance, PEGylated niosomes showed cellular uptake primarily via active endocytosis, demonstrating dependence on time, energy, and concentration. This uptake was found to follow caveolae- or clathrin-mediated endocytosis pathways mdpi.com. In contrast, some studies suggest that PEGylation can decrease the cellular uptake of nanoparticles by target cells due to the steric hindrance provided by the PEG layer acs.org.
The size of nanoparticles also plays a crucial role in cellular uptake, with some studies suggesting an optimal size around 50 nm for highest uptake in certain cell types, although theoretical models may suggest a lower threshold nih.gov. The surface charge can also have a dominant effect on uptake mechanisms and intracellular fate nih.gov. While PEGylation generally aims to reduce non-specific uptake, the specific configuration of targeting ligands and the length of the PEG chain can influence uptake by specific cells, such as tumor cells nih.gov.
Research indicates that the presence of PEG on the surface of lipid nanoparticles can introduce subtle changes that potentially create docking points for caveolae-mediated (CAV) and clathrin-mediated endocytosis (CME) machinery on the cell membrane acs.org. However, the precise impact of PEG on LNP-membrane interaction and internalization pathways is not yet fully understood acs.org.
Biocompatibility and Biodegradation Studies of PEGylated Systems
Polyethylene (B3416737) glycol (PEG) is widely recognized for its biocompatibility and is extensively used in biomedical and pharmaceutical applications mdpi.comucl.ac.betandfonline.com. PEGylated systems are designed to leverage these properties, offering advantages such as improved stability and reduced toxicity mdpi.comucl.ac.be.
Studies evaluating the biocompatibility of PEGylated systems often involve assessing inflammatory responses and tissue reactions. For example, PEG/sebacic acid-based hydrogels have been shown to be biocompatible and biodegradable in vitro and in vivo, with inflammatory responses similar to conventional synthetic polymers like PLGA nih.gov. Chitosan (B1678972)/PEG hydrogels have also demonstrated biocompatibility and even antibacterial effects, which can be enhanced by increasing chitosan concentration frontiersin.org.
Research findings often include data on weight loss and molecular weight changes over time to quantify biodegradation. For example, in a study on PEGylated rosin (B192284) derivatives, beads showed significant weight loss at pH 7.4 over 60 days, with faster degradation observed at higher pH researchgate.net. In vivo degradation of these derivatives was found to be faster than in vitro researchgate.net.
| Material | PEG Molecular Weight (Da) | In Vitro Degradation (pH 7.4, 60 days) | In Vivo Degradation (60 days) | Biocompatibility |
| PEGylated Rosin Derivative D1 | 400 | 21.68% weight loss | 7.57% weight loss | Good |
| PEGylated Rosin Derivative D2 | 400 | 32.37% weight loss | 11.84% weight loss | Good |
| PEG/Sebacic Acid Hydrogels | 1000 | Biocompatible in vitro | Biocompatible in vivo | Biocompatible |
| Chitosan/PEG Hydrogel | Not specified | Not specified | Not specified | Biocompatible |
| PLGA-PEG-PLGA Hydrogel (20 wt%) | Not specified | ~30% undegraded after 30 days | Not specified | Improved |
Assessment of Immunogenicity and Non-Specific Interactions of PEGylated Constructs
While PEGylation is widely used to reduce immunogenicity and non-specific interactions, it is not entirely devoid of immune responses. The formation of anti-PEG antibodies has been reported in both animals and humans, which can lead to accelerated blood clearance (ABC) of PEGylated nanocarriers and potentially hypersensitivity reactions mdpi.comresearchgate.netbiorxiv.org.
The immunogenicity of PEG can be influenced by factors such as its molecular weight and terminal group mdpi.com. Studies have shown that pre-existing anti-PEG antibodies exist in a portion of the healthy population researchgate.netbiorxiv.org. These antibodies, predominantly of the IgM isotype, can recognize and bind to PEGylated nanocarriers, activating the complement system biorxiv.org.
Research comparing different PEGylation strategies has explored the impact of terminal groups on antibody binding. For instance, one study found that hydroxyl-terminated PEG exhibited weaker binding with pre-existing anti-PEG antibodies compared to methoxy-, amine-, and carboxyl-terminated PEGs biorxiv.org. This suggests that the terminal chemistry of the PEG linker, such as the hydroxyl and carboxyl groups present in this compound, could influence the extent of immune recognition.
PEGylation also plays a crucial role in minimizing non-specific interactions, such as protein adsorption (formation of the protein corona) and uptake by phagocytic cells nih.govnih.govbiorxiv.org. The hydrophilic nature and steric hindrance provided by the PEG layer help to repel the adsorption of serum proteins, which is a key factor influencing the in vivo fate of nanomedicines nih.govbiorxiv.org. However, some studies have shown that PEGylation did not completely eliminate protein adsorption, and cellular uptake by macrophages could still be contingent on other factors like nanoparticle configuration and PEG chain length nih.gov.
Modulation of Biological Response (e.g., Red Blood Cell Count) via Surface Chemistry
The surface chemistry of nanoparticles and other materials interacting with biological systems can significantly modulate biological responses, including effects on blood components like red blood cells (RBCs) researchgate.netnih.gov. PEGylation, as a modification of surface chemistry, has been investigated for its effects on RBCs, particularly in the context of preventing immune recognition and improving circulation.
PEG coating of RBCs has been shown to mask surface glycoproteins, rendering the cells resistant to antibody binding and potentially preventing alloimmunization in blood transfusions ashpublications.orgijcce.ac.ir. This masking effect can inhibit the agglutination of RBCs by blood-type specific antisera ijcce.ac.ir. The effectiveness of masking can depend on the molecular weight and concentration of the PEG derivative used ashpublications.orgijcce.ac.ir.
While PEGylation is generally associated with reduced interactions, the specific surface chemistry, including the terminal groups of PEG, can have differential effects. In a study investigating short-chain PEG-mixed monolayer protected gold clusters, it was observed that carboxylated-termini increased red blood cell counts at high loadings compared to hydroxyl-terminated PEG nih.gov. This finding suggests that the terminal carboxylic acid group of a linker like this compound, when incorporated into a material, could potentially influence RBC levels depending on its presentation and density on the surface.
The interaction between nanoparticles and RBCs is also influenced by nanoparticle surface features and size, which can determine adhesion strength nih.gov. Strategies like RBC hitchhiking, where nanoparticles are adsorbed onto RBCs, are being explored to improve drug delivery and alter the biodistribution of nanocarriers nih.gov. The surface chemistry of these nanoparticles, including PEGylation, can modulate their circulation when attached to RBCs nih.gov.
Computational and Theoretical Studies of Hydroxy Peg4 Ch2cooh
Molecular Modeling of Conformational Dynamics and Flexibility of PEG Chains
Molecular modeling, particularly molecular dynamics (MD) simulations, is widely used to study the conformational dynamics and flexibility of polyethylene (B3416737) glycol (PEG) chains. PEG chains are known for their high flexibility and ability to adopt various conformations in solution. This flexibility is a key factor influencing the properties of PEGylated molecules, such as their hydrodynamic volume and interactions with other molecules.
Studies on PEGylated systems often involve modeling the conformation of PEG chains attached to larger molecules or surfaces. For instance, simulations have investigated the conformation of PEG chains grafted onto lipid bilayers or nanoparticles, showing how factors like PEG density, length, and the presence of other molecules (like cholesterol) can influence the PEG layer structure and dynamics. nih.govacs.org While these studies may not specifically focus on Hydroxy-PEG4-CH2COOH, the principles and methodologies applied to short PEG chains are directly relevant to understanding the conformational behavior of the PEG4 segment in this molecule.
Simulation of Interactions with Biological Macromolecules and Cellular Membranes
Simulations are invaluable for understanding how PEGylated molecules interact with complex biological environments, such as proteins and cellular membranes. The hydrophilic nature of PEG chains generally leads to reduced non-specific interactions with biological components, contributing to increased circulation time and reduced immunogenicity of PEGylated therapeutics. nih.govmdpi.com
Molecular dynamics simulations have been used to study the interaction of PEG and PEG-containing copolymers with lipid membranes. These simulations can reveal how PEG chains interact with lipid headgroups and potentially penetrate the bilayer core, depending on factors like the phase of the membrane (liquid-crystalline vs. gel) and the presence of ions. nih.gov
While direct simulation data specifically for this compound interacting with biological macromolecules or membranes may require dedicated studies, existing research on similar PEGylated structures provides a strong foundation. For example, simulations of PEGylated dendrimers and hyperbranched polymers interacting with membranes and proteins have demonstrated the ability of PEG to sterically shield the core structure and influence the interaction profile. nih.govmdpi.comtandfonline.commdpi.com The carboxymethyl group in this compound introduces a negative charge at physiological pH, which would add an electrostatic component to its interactions, a factor that can also be explored through computational methods.
Prediction of Reactivity and Optimal Reaction Conditions for Functionalization
Computational chemistry methods, such as density functional theory (DFT), can be employed to predict the reactivity of the functional groups in this compound, specifically the hydroxyl and carboxymethyl moieties. These studies can help elucidate reaction mechanisms, calculate activation energies, and identify optimal reaction conditions for conjugating this compound to other molecules.
The carboxymethyl group (-COOH) is a versatile functional handle commonly used for amide bond formation with primary amines, often employing coupling reagents like carbodiimides (e.g., EDC) and activated esters (e.g., NHS esters). acs.orgescholarship.org Computational studies can model the reaction pathways and transition states involved in these coupling reactions, providing insights into factors affecting reaction efficiency and selectivity. For instance, they can help understand the role of solvent, temperature, and catalysts.
Similarly, the terminal hydroxyl group (-OH) can be functionalized through various reactions, such as esterification, etherification, or activation for subsequent reactions. Computational methods can assist in predicting the feasibility and optimal conditions for these transformations.
While specific computational studies on the reactivity of this compound were not prominently found, the principles of computational chemistry applied to similar functional groups and PEGylated molecules are directly applicable. Studies on the reactivity of carboxylic acids and hydroxyl groups in other contexts, including bioconjugation reactions, provide relevant theoretical frameworks and computational methodologies. acs.org
The ability to predict reactivity and optimize reaction conditions computationally is particularly valuable in the design and synthesis of complex conjugates involving this compound, allowing for more efficient and controlled functionalization.
Emerging Research Directions and Future Prospects for Hydroxy Peg4 Ch2cooh
Expansion in Multi-Functional and Orthogonal Linker Design
The design of multi-functional and orthogonal linkers is a critical area in chemical biology and materials science, enabling precise conjugation of multiple molecular entities. Hydroxy-PEG4-CH2COOH serves as a key component in this expansion due to its heterobifunctional nature, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. This allows for selective chemical modifications at either terminus, facilitating orthogonal conjugation strategies where different molecules can be attached sequentially or simultaneously without interfering with each other's reactions.
The carboxylic acid group is readily reactive with primary amines in the presence of coupling agents like EDC or HATU, forming stable amide bonds. biochempeg.combroadpharm.com The hydroxyl group provides another handle that can be activated or converted into other functional groups, further expanding the linker's versatility for conjugation. While direct examples of reactions utilizing the hydroxyl group of this compound were not extensively detailed in the search results, general methods for functionalizing PEG hydroxyls are well-established in the synthesis of heterobifunctional PEGs. conju-probe.comresearchgate.net
The utility of PEG linkers in enabling orthogonal conjugation is highlighted by related PEG4 derivatives featuring different pairs of reactive groups, such as amine and carboxylic acid (Amino-PEG4-CH2COOH) axispharm.combiochempeg.com, or those incorporating click chemistry handles like alkynes and azides (e.g., Propargyl-PEG4-acid or Azido-PEG4-NHS ester). sigmaaldrich.combroadpharm.com These examples underscore the broader trend towards developing sophisticated PEG-based linkers with precisely positioned, orthogonally reactive functionalities. This compound fits within this landscape, offering a versatile platform for constructing complex conjugates for various applications.
The development of such heterobifunctional PEG linkers represents an advancement over earlier homobifunctional designs, where both reactive ends were identical, limiting the control over conjugation. The distinct reactivity of the hydroxyl and carboxylic acid groups in this compound allows for greater control and specificity in the synthesis of multi-component systems.
Table 1 provides examples of PEG4 linkers with different functional group combinations, illustrating the diversity in linker design for orthogonal conjugation.
| Compound Name | Functional Groups | Example Applications (from search results) | PubChem CID |
| This compound | Hydroxyl, Carboxylic Acid | PROTAC synthesis medchemexpress.com | 11719784 |
| Amino-PEG4-CH2COOH | Amine, Carboxylic Acid | Drug delivery, Nanotechnology, Biosensors axispharm.com | 130848 (CAS 195071-49-9 biochempeg.com), 24856265 (CAS 663921-15-1 axispharm.com) |
| Fmoc-NH-PEG4-CH2COOH | Fmoc-protected Amine, Carboxylic Acid | PEGylation, PROTAC, ADC broadpharm.com | 9903546 |
| Propargyl-PEG4-acid | Alkyne, Carboxylic Acid | Bioconjugation, PROTAC, ADC sigmaaldrich.com | 77078488 |
Integration in Advanced Biosensing Platforms and Diagnostics
PEG linkers, including PEG4 derivatives like this compound, are increasingly integrated into advanced biosensing platforms and diagnostics. Their hydrophilic nature and biocompatibility make them suitable for modifying surfaces and conjugating biomolecules in a manner that maintains biological activity and reduces non-specific interactions. axispharm.com
In biosensors, PEG linkers can be used for surface functionalization to create a non-fouling layer, which is crucial for preventing the adsorption of unwanted proteins and other biological components that can interfere with the detection of target analytes. axispharm.com This surface modification enhances the sensitivity, selectivity, and reliability of biosensing devices. ambeed.com
Furthermore, PEG linkers facilitate the immobilization of capture molecules, such as antibodies, peptides, or nucleic acids, onto the sensor surface or nanoparticles used in diagnostic assays. axispharm.com The linker provides a flexible spacer arm that helps to orient the immobilized molecule correctly and reduce steric hindrance, allowing for efficient binding to the target biomarker. The carboxylic acid group of this compound can be directly used for coupling to amine-containing biomolecules or surfaces. The hydroxyl group offers potential for further functionalization to introduce other reactive handles or signaling molecules, relevant for various detection methods.
Research has demonstrated the utility of PEG4-containing conjugates in biosensing applications. For instance, a biosensor utilizing a PEG4-peptide conjugate was developed for the detection of a biomarker in an optical biosensing system. google.com This exemplifies how short PEG linkers contribute to the design of functional biosensing elements. PEG linkers are also used in diagnostic assays for purposes such as fluorescent labeling and affinity purification. axispharm.com The ability of PEG linkers to be incorporated into lipid molecules for forming liposomes or other aggregates also has implications for diagnostic imaging applications. axispharm.comlabsolu.ca
The role of PEG4 linkers in functionalizing nanoparticles for material science applications, as mentioned in the search results, also extends to their use in diagnostic platforms where nanoparticles serve as carriers, labels, or components of sensing interfaces.
Role in the Development of Next-Generation Advanced Materials
This compound and similar PEG linkers play a significant role in the development of next-generation advanced materials, particularly those with applications in biomedical engineering and biotechnology. The ability to precisely incorporate functional groups into polymer structures or onto material surfaces using these linkers allows for tailoring the material's properties.
PEG linkers are utilized in the creation of hydrogels, which are employed in tissue engineering and regenerative medicine. scbt.com By crosslinking polymers with PEG linkers, researchers can control the hydrogel's mechanical properties, swelling behavior, and the incorporation of bioactive molecules. The hydroxyl and carboxylic acid groups of this compound provide sites for crosslinking or for conjugating growth factors, peptides, or other molecules that promote cell adhesion, proliferation, or differentiation within the hydrogel matrix.
These linkers are also crucial for developing PEG-modified functional coatings. biochempeg.comaxispharm.combiochempeg.com Coating surfaces with PEG reduces protein adsorption and cell adhesion, which is desirable for applications like medical implants, drug delivery vehicles, and biosensing surfaces to improve biocompatibility and prevent biofouling. The carboxylic acid group of this compound can be used to graft the PEG chain onto surfaces containing amine groups, creating a stable, hydrophilic coating.
Furthermore, PEG linkers are used in the functionalization of nanoparticles for various material science applications. Conjugating molecules to nanoparticles via PEG linkers can influence their dispersion stability, targeting capabilities, and interaction with biological systems. This is relevant for developing advanced materials for drug delivery, imaging, and diagnostics.
The versatility offered by heterobifunctional PEGs in creating high-performance molecules and materials underscores the importance of building blocks like this compound in driving innovation in materials science. conju-probe.comresearchgate.net Their use in chemical synthesis allows for the creation of complex, well-defined polymer architectures and functionalized surfaces with tailored properties for specific advanced material applications. axispharm.com
Translational Research Challenges and Opportunities for PEG-based Therapeutics
PEG-based linkers, including this compound, are integral to the design and development of PEG-based therapeutics, particularly in the context of drug delivery systems. The translational research in this field focuses on leveraging the beneficial properties of PEGylation while addressing associated challenges.
PEGylation, the process of attaching PEG chains to therapeutic molecules, is a widely used strategy to improve their pharmacokinetic properties, such as increasing solubility, extending circulation half-life by reducing renal clearance and enzymatic degradation, and decreasing immunogenicity. ucl.ac.be While this compound itself is a linker rather than the PEGylating agent for a large protein, it is used to construct conjugates where PEG's properties are leveraged.
This compound is specifically mentioned as a PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). medchemexpress.comambeed.com PROTACs are a class of therapeutics that utilize a linker to connect a target protein binder to an E3 ubiquitin ligase binder, leading to the targeted degradation of the protein of interest. The PEG linker in PROTACs, such as a PEG4 linker, is crucial for bridging the two ligands and influencing the molecule's conformation, cellular permeability, and interaction with the ubiquitin-proteasome system. medchemexpress.com
Similarly, PEG linkers are vital components of antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to an antibody. broadpharm.comaxispharm.com The linker design significantly impacts the ADC's stability in circulation and the efficient release of the drug at the target site. axispharm.com While this compound is not explicitly described as a cleavable linker in the search results, the concept of cleavable linkers is a key area of research in ADC development to improve therapeutic index. ucl.ac.beaxispharm.com
Translational research faces challenges in optimizing PEG-based therapeutics. While PEGylation often enhances pharmacokinetics, studies have also shown potential drawbacks, such as increased serum protein binding or reduced uptake by target cells, particularly for therapeutics requiring intracellular delivery. nih.gov The design of the linker, including its length, flexibility (provided by the PEG chain), and cleavability, plays a critical role in overcoming these challenges and improving targeted delivery and cellular uptake.
The opportunities in translational research for PEG-based therapeutics involving linkers like this compound lie in the rational design of conjugates for specific therapeutic applications. This includes developing PROTACs with optimized linkers for efficient protein degradation and designing ADCs with stable yet releasable linkers for targeted drug delivery. The ability to functionalize both ends of the PEG4 linker with different molecules presents opportunities for creating multi-functional therapeutic constructs.
Table 2 summarizes the role of PEG linkers in key therapeutic modalities.
| Therapeutic Modality | Role of PEG Linker | Relevance of this compound Type Linker |
| PROTACs | Connects target protein ligand and E3 ligase ligand; influences conformation & properties. medchemexpress.com | Explicitly mentioned as a PEG-based PROTAC linker. medchemexpress.comambeed.com |
| Antibody-Drug Conjugates (ADCs) | Connects antibody and cytotoxic drug; impacts stability and release. broadpharm.comaxispharm.comaxispharm.com | Can be used to synthesize linkers for ADCs; heterobifunctionality is key. broadpharm.com |
| General Drug Conjugates | Enhances solubility, half-life, reduces immunogenicity. ucl.ac.be | Used to conjugate small molecules or biomolecules for improved properties. sigmaaldrich.com |
Q & A
Q. How should researchers address conflicting data on the cytotoxicity of PEGylated compounds in existing literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
